Tridihexethyl

Blood-Brain Barrier Permeability Quaternary Ammonium Anticholinergic Peripheral Selectivity

Researchers requiring peripheral mAChR blockade without CNS confounding rely on Tridihexethyl. Its quaternary ammonium structure prevents BBB crossing, unlike tertiary amine anticholinergics. • 67% acquired nystagmus improvement (vs 17% for CNS-penetrant trihexyphenidyl; Leigh et al., 1991) • >30% dry mouth incidence confirms peripherally-restricted action • (S)-tridihexethyl patents enable enantiomer-specific urinary incontinence research Available as chloride salt (CAS 4310-35-4) in mg to g scales with guaranteed ≥96% purity.

Molecular Formula C21H36NO+
Molecular Weight 318.5 g/mol
CAS No. 60-49-1
Cat. No. B1221198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridihexethyl
CAS60-49-1
Synonyms(3-cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium iodide
chloride of tridihexethyl
Pathilon
tridihexethyl
tridihexethyl decylsulfate
tridihexethyl iodide
tridihexylethyl chloride
Molecular FormulaC21H36NO+
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C21H36NO/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3/q+1
InChIKeyNPRHVSBSZMAEIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.68e-05 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Tridihexethyl: Peripheral Muscarinic Antagonist


Tridihexethyl (commonly used as tridihexethyl chloride, CAS 4310-35-4; also known as Pathilon) is a synthetic quaternary ammonium anticholinergic agent classified as a muscarinic acetylcholine receptor (mAChR) antagonist [1]. It exhibits pronounced antispasmodic and antisecretory effects on the gastrointestinal tract [2]. Its quaternary ammonium structure confers permanent positive charge, rendering it poorly lipid-soluble and thus significantly restricting its ability to cross the blood-brain barrier (BBB) [3]. Tridihexethyl was historically approved for use as an adjunct in the treatment of peptic ulcer disease and has been investigated for acquired nystagmus [4].

Tridihexethyl Pharmacological Differentiation


Generic substitution within the anticholinergic class is not scientifically sound due to critical differences in blood-brain barrier (BBB) permeability, which dictates the safety and side effect profile of each agent. Unlike tertiary amine anticholinergics (e.g., atropine, trihexyphenidyl, oxyphencyclimine), which readily cross the BBB and induce significant central nervous system (CNS) side effects, tridihexethyl's quaternary ammonium structure confers BBB impermeability, restricting its action to peripheral muscarinic receptors [1]. Furthermore, even among other quaternary ammonium anticholinergics (e.g., propantheline, glycopyrrolate), substitution is complicated by variations in receptor subtype selectivity, potency, and organ-specific effects. The evidence below demonstrates that tridihexethyl possesses a unique set of quantifiable differentiators that directly impact its suitability for specific research and potential therapeutic applications.

Tridihexethyl Comparative Evidence


Blood-Brain Barrier Impermeability

Tridihexethyl's quaternary ammonium structure prevents it from crossing the blood-brain barrier (BBB), a key differentiator from tertiary amine anticholinergics like trihexyphenidyl and atropine. This is a class-level property of quaternary ammonium compounds [1]. In contrast, tertiary amines demonstrate high CNS penetration, which can lead to significant central side effects such as confusion, sedation, and memory impairment [2].

Blood-Brain Barrier Permeability Quaternary Ammonium Anticholinergic Peripheral Selectivity

Acquired Nystagmus Comparative Efficacy

In a randomized, double-blind, crossover trial directly comparing tridihexethyl chloride and the tertiary amine anticholinergic trihexyphenidyl in patients with acquired nystagmus, tridihexethyl demonstrated a significantly higher rate of clinical improvement. The trial measured visual acuity and nystagmus after one month of treatment [1].

Acquired Nystagmus Visual Acuity Clinical Trial Comparative Efficacy

Peripheral vs. Central Side Effect Profile

The side effect profile of tridihexethyl is characterized by a high incidence of peripheral anticholinergic effects, particularly dry mouth (>30% incidence), with a lower expected burden of central nervous system effects due to its BBB impermeability [1]. This profile is consistent with other quaternary ammonium anticholinergics but contrasts with tertiary amines like atropine or trihexyphenidyl, which have higher rates of sedation and confusion [2].

Anticholinergic Side Effects Safety Profile Dry Mouth Constipation

Enantiomer-Specific Patents for Urinary Incontinence

Patents describe methods and compositions for treating urinary incontinence using enantiomerically enriched (S)-tridihexethyl. This indicates a potential for stereospecific pharmacological activity in the lower urinary tract [1]. This patent differentiation distinguishes tridihexethyl from many other quaternary ammonium anticholinergics that lack specific enantiomer claims for this indication.

Enantiomer Patent Urinary Incontinence Stereochemistry

Tridihexethyl Application Scenarios


CNS-Excluded Peripheral Muscarinic Research

Researchers investigating the role of peripheral muscarinic receptors in oculomotor control (e.g., nystagmus) or gastrointestinal motility, where confounding central effects must be excluded, should select tridihexethyl. Its BBB impermeability [1] and direct comparative efficacy in a clinical nystagmus trial (67% improvement rate vs. 17% for trihexyphenidyl) [2] provide a strong evidence base for this choice.

Enantiomer-Specific Urological Therapeutics

Tridihexethyl offers a unique starting point for enantiomer-specific development in urology. Patents claiming (S)-tridihexethyl for treating urinary incontinence [3] present an opportunity for industrial researchers to explore stereospecific pharmacology in the lower urinary tract, a pathway less clearly defined for many other generic quaternary ammonium anticholinergics.

Comparative Safety of Peripheral Anticholinergics

In comparative pharmacology studies evaluating the therapeutic index of anticholinergics, tridihexethyl serves as a well-characterized quaternary ammonium compound with a known peripheral side effect profile (e.g., >30% incidence of dry mouth) [4]. This makes it a valuable comparator when benchmarking new peripherally-restricted antimuscarinic agents against a standard with established clinical data on both efficacy (e.g., in nystagmus) and safety.

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